molecular formula C21H19N5O2 B7543772 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine

4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B7543772
M. Wt: 373.4 g/mol
InChI Key: GHKLYVASAJEKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine, also known as FP-PPZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine is not fully understood. However, it has been suggested that it exhibits its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine exhibits its antiviral and antifungal activities by disrupting the membrane integrity of the virus or fungus.
Biochemical and Physiological Effects:
4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine has been found to exhibit cytotoxic activity against various cancer cell lines. It has also been found to inhibit the replication of several viruses and fungi. In addition, 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine in lab experiments is its high potency and selectivity towards cancer cells, viruses, and fungi. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its activity.

Future Directions

There are several future directions for the study of 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine. One of the directions is to further understand its mechanism of action, which will enable the development of more potent analogs. Another direction is to explore its potential applications in other fields such as imaging and sensing. Finally, further studies are needed to evaluate its efficacy and safety in vivo.

Synthesis Methods

The synthesis of 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazine with 2-furoylpiperazine in the presence of a suitable catalyst. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

furan-2-yl-[4-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-21(19-7-4-14-28-19)25-12-10-24(11-13-25)20-18-15-17(16-5-2-1-3-6-16)23-26(18)9-8-22-20/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLYVASAJEKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl[4-(2-phenylpyrazolo[1,5-A]pyrazin-4-YL)piperazino]methanone

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